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Compound of Interest

Compound Name:
N-(2-Hydroxyethyl)-1,3-

pentanediamine

CAS No.: 23545-30-4

Cat. No.: B1629677

Get Quote

Executive Summary
N-(2-Hydroxyethyl)-1,3-pentanediamine (CAS: 23545-30-4) is a specialized asymmetric

amino-alcohol derived from the ethoxylation of 1,3-pentanediamine.[1] Commercially

recognized as a derivative of the "Dytek® EP" diamine series, this molecule is valued in

polymer chemistry for its unique differential reactivity. Unlike symmetric diamines, it possesses

three distinct functional groups: a sterically unhindered secondary amine, a sterically hindered

primary amine, and a primary hydroxyl group.[1] This structural asymmetry allows for precise

control in crosslinking reactions, making it a critical intermediate in the synthesis of latent epoxy

curing agents, polyurethanes, and pharmaceutical precursors.[1]

Chemical Identity & Structural Analysis[2]
Nomenclature and Identification[1][3][4]

IUPAC Name: 2-[(3-aminopentyl)amino]ethanol (Note: Isomer specificity depends on the

starting material's chirality; commercial grades are typically racemic).[1]
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CAS Number: 23545-30-4[1][2]

Molecular Formula:

[1]

Molecular Weight: 146.23 g/mol [1]

Synonyms: HE-1,3-PDA; N-(2-hydroxyethyl)-1-ethyl-1,3-propanediamine.[1]

Structural Asymmetry & Steric Environment
The core of this molecule’s utility lies in its backbone, derived from 1,3-pentanediamine (also

known as 1-ethyl-1,3-propanediamine).[1] The ethyl group at the C3 position creates a

significant steric barrier around the adjacent primary amine.[1]

N1 Position (Terminal): This nitrogen is substituted with a hydroxyethyl group. It is a

secondary amine but remains relatively accessible.

N3 Position (Internal/Hindered): This is a primary amine (

) attached to a chiral carbon bearing an ethyl group.[1] This steric bulk reduces its
nucleophilicity by approximately 100-fold compared to an unhindered primary amine.

Hydroxyl Group: A primary alcohol located on the ethyl chain attached to N1, providing a site

for urethane formation or esterification.

Reactivity Gradient

N1: Secondary Amine
(Hydroxyethylated) OH: Primary HydroxylEthyl Linker

N3: Primary Amine
(Sterically Hindered by Ethyl)

Pentane Backbone
(C1-C5)
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C3 Attachment
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Figure 1: Functional group topology of N-(2-Hydroxyethyl)-1,3-pentanediamine, highlighting

the steric differentiation between nitrogen centers.[1]

Physicochemical Properties[3][6][7][8][9][10][11][12]
[13]
The physical profile of N-(2-Hydroxyethyl)-1,3-pentanediamine is characterized by high

polarity and hydrogen bonding capability, resulting in a high boiling point and water miscibility.

[1]

Property Value / Description Source/Note

Physical State
Clear, colorless to pale yellow

liquid
Experimental observation

Boiling Point 250–260 °C (Estimated)
Extrapolated from propyl

analog (252°C) [1]

Density ~0.98 - 1.01 g/mL Based on amino-alcohol trends

Vapor Pressure < 0.01 mmHg @ 25°C Low volatility due to H-bonding

Solubility
Miscible in water, alcohols,

acetone

Polar amine/hydroxyl

functionality

pKa (Amine 1) ~10.0 (Unhindered) Predicted based on Dytek EP

pKa (Amine 2) ~8.9 (Hindered) Predicted based on Dytek EP

Flash Point > 110 °C Closed Cup (Estimated)

Key Insight: The molecule is hygroscopic. Storage under nitrogen is required to prevent water

absorption and oxidative degradation (yellowing).

Synthesis & Manufacturing
The industrial synthesis involves the selective ethoxylation of 1,3-pentanediamine.[1] The

process relies on the kinetic difference between the two amine groups on the parent molecule.

[1]
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Reaction Pathway
The parent molecule, 1,3-pentanediamine, reacts with ethylene oxide (EO).[1] Because the

terminal amine (C1) is unhindered, it reacts with EO roughly 100 times faster than the hindered

amine (C3).[1] This high selectivity allows for the production of the mono-ethoxylated product

without extensive protection/deprotection steps.

Reaction:

[1]

Process Control
Stoichiometry: A molar ratio of 1:1 (Amine:EO) is strictly controlled. Excess EO leads to bis-

ethoxylation at N1 or reaction at N3.

Temperature: Kept relatively low (50–80°C) to maximize selectivity for the N1 position.

Purification: Vacuum distillation is used to separate the product from unreacted diamine and

any poly-ethoxylated byproducts.

1,3-Pentanediamine
(Dytek® EP) + Ethylene Oxide

Controlled Ethoxylation
50-80°C, 1:1 Molar Ratio

Kinetic Selection:
N1 reacts 100x faster than N3

N-(2-Hydroxyethyl)-1,3-pentanediamine
(Major Product)

Byproducts:
Bis(hydroxyethyl) or N3-substituted

(Removed via Distillation)
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Click to download full resolution via product page

Figure 2: Synthetic pathway emphasizing the kinetic selectivity that enables the production of

the specific N-(2-hydroxyethyl) isomer.

Reactivity & Functional Applications[9]
Epoxy Curing Agents (Latency)
In epoxy formulations, this molecule serves as a latent curing agent.[1]

Mechanism: The secondary amine (N1) reacts first, extending the polymer chain.[1] The

hindered primary amine (N3) reacts much slower, requiring higher temperatures to fully

crosslink.[1]

Benefit: This "staged" curing allows for longer pot life (working time) at room temperature

while ensuring full cure at elevated temperatures. The hydroxyl group also accelerates the

ring-opening of the epoxy, balancing the sluggishness of the hindered amine.[1]

Polyurethanes & Ureas
The molecule acts as a chain extender with dual functionality (

and

).[1]

Isocyanate Reaction: The unhindered amine reacts instantly with isocyanates to form urea

linkages. The hydroxyl group reacts subsequently to form urethane linkages.

Application: Used in spray-polyurea coatings where controlling the "gel time" is critical. The

hindered amine slows down the overall reaction rate compared to standard ethylene amines,

preventing premature gelling in spray nozzles.[1]

Pharmaceutical Intermediates
The 1,3-diamine backbone is a privileged scaffold in medicinal chemistry.[1] The hydroxyethyl

group serves as a "handle" for further functionalization (e.g., converting to a chloride for

alkylation) or to improve the water solubility of the final drug candidate.[1]
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Experimental Protocol: Handling & Characterization
Handling & Storage[14]

Atmosphere: Store under dry nitrogen or argon. The substance is hygroscopic and readily

absorbs

from the air to form carbamates.

Materials: Compatible with stainless steel, glass, and HDPE.[1] Avoid copper and its alloys

(brass/bronze) as amines cause corrosion/blue discoloration.

Freezing: The pure substance may supercool. If frozen, thaw gently at room temperature; do

not apply direct high heat to localized areas.[1]

Analytical Characterization (Expected Signals)[1]
1H NMR (

):

0.85 (t, 3H, terminal methyl).[1]

1.3-1.5 (m, methylene envelope).[1]

2.6-2.8 (m,

adjacent to amines).[1]

3.6 (t,

adjacent to OH).[1]

Titration:

Can be titrated with standard HCl. Expect two inflection points corresponding to the two

nitrogen centers, though they may overlap due to similar pKa values in water. Non-

aqueous titration (perchloric acid in acetic acid) is recommended for precise assay.

Safety & Toxicology (MSDS Summary)
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Signal Word: DANGER

Hazard Statements:

H314: Causes severe skin burns and eye damage.[3][4]

H302: Harmful if swallowed.[3]

H317: May cause an allergic skin reaction (sensitizer).[4]

Precautionary Measures:

Eye Protection: Chemical splash goggles AND face shield.

Skin Protection: Butyl rubber or nitrile gloves (Breakthrough time > 480 min).

Inhalation: Use in a fume hood. Inhalation of vapors can cause respiratory irritation and

"halo vision" (glaucopsia), a temporary blurring of vision common with amine exposure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [N-(2-Hydroxyethyl)-1,3-pentanediamine: Technical
Guide[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1629677/docs#n-2-hydroxyethyl-1-3-
pentanediamine-technical-guide-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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